Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate

Catalog No.
S12518691
CAS No.
1956382-78-7
M.F
C10H11IN2O2S
M. Wt
350.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-car...

CAS Number

1956382-78-7

Product Name

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate

IUPAC Name

ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate

Molecular Formula

C10H11IN2O2S

Molecular Weight

350.18 g/mol

InChI

InChI=1S/C10H11IN2O2S/c1-3-13-9-6(5-12)7(11)8(16-9)10(14)15-4-2/h13H,3-4H2,1-2H3

InChI Key

GVAOWJYXJUZXHY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=C(S1)C(=O)OCC)I)C#N

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a synthetic organic compound with the molecular formula C10H11IN2O2SC_{10}H_{11}IN_{2}O_{2}S and a molecular weight of approximately 350.17 g/mol. This compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and it is substituted with various functional groups, including a cyano group, an ethylamino group, and an iodide. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

The chemical behavior of ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate can be characterized by several types of reactions:

  • Nucleophilic Substitution: The iodide group can undergo nucleophilic substitution reactions, making the compound reactive towards nucleophiles.
  • Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Cyclization Reactions: The cyano group may participate in cyclization reactions to form heterocycles, especially in the presence of appropriate reagents.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate has shown potential biological activities that warrant further investigation:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated antibacterial effects, suggesting that this compound may also exhibit similar properties .
  • Anticancer Activity: Some thiophene derivatives have been studied for their anticancer properties, indicating that this compound could be explored for potential therapeutic applications in oncology.

Further studies are necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of Thiophene Ring: Initial synthesis may involve forming the thiophene ring through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: Subsequent steps involve introducing the cyano, ethylamino, and iodide groups through electrophilic substitutions or nucleophilic additions.
  • Esterification: The final step usually involves esterification to obtain the desired ethyl ester form.

Specific reaction conditions (reagents, solvents, temperatures) would need to be optimized based on laboratory practices.

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agricultural Chemicals: Similar compounds have been researched for their use as plant protectants against pests and diseases .
  • Material Science: Its unique structural properties may allow it to be used in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate interacts with biological systems:

  • Protein Binding Studies: Investigating its binding affinity to various proteins can help determine its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively this compound enters cells will provide insights into its bioavailability and potential therapeutic efficacy.

These studies will be essential for advancing its development as a pharmaceutical candidate.

Several compounds share structural similarities with ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-4-cyano-thiophene-2-carboxylateC9H10N2O2SC_{9}H_{10}N_{2}O_{2}SLacks iodine; potential for different reactivity
Ethyl 5-amino-thiophene-2-carboxylateC9H11N1O2SC_{9}H_{11}N_{1}O_{2}SDifferent amino substitution; may exhibit unique biological activity
4-Cyano-thiophene-2-carboxylic acidC7H6N1O2SC_{7}H_{6}N_{1}O_{2}SNo ethyl or amino groups; simpler structure affecting properties

Uniqueness

Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is unique due to its combination of iodine substitution and ethylamino functionality, which may enhance its reactivity compared to other derivatives. This combination could lead to distinct biological activities and applications not found in simpler analogs.

The Gewald reaction provides a versatile framework for synthesizing 2-aminothiophenes through a three-component cascade involving ketones, active methylene compounds, and elemental sulfur. For ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate, this approach is adapted to incorporate cyano, amino, iodo, and ester functionalities via tailored intermediates and reaction conditions.

Stepwise Condensation Approaches Using Aryl Methyl Ketones

The synthesis begins with the condensation of aryl methyl ketones with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to form Knoevenagel adducts. For example, cyclohexanone reacts with malononitrile in the presence of a catalytic piperidinium borate (20 mol%) in ethanol/water (3:1) at 80°C, yielding the α,β-unsaturated nitrile intermediate within 20 minutes. This conjugate acid-base catalyst facilitates both proton transfer and deprotonation steps, enhancing reaction efficiency.

Aryl methyl ketones, such as acetophenone derivatives, are preferred due to their electronic and steric compatibility with subsequent halogenation and cyclization steps. The Knoevenagel adduct undergoes further functionalization by introducing sulfur and halogen atoms. For instance, benzoyl acetonitrile derivatives have been shown to yield 2-aminothiophenes with up to 96% efficiency under optimized Gewald conditions. The choice of ketone influences the substitution pattern on the thiophene ring, enabling precise control over the C-4 and C-5 positions.

Bromocrotonitrile Intermediate Formation via Halogenation

Halogenation of α,β-unsaturated nitriles (crotonitriles) is critical for introducing iodine at the C-3 position. Bromocrotonitriles serve as key precursors, synthesized via allylic bromination of crotonitriles. For example, 2-(1-phenyl ethylidene)malononitrile reacts with bromine in carbon tetrachloride under sunlamp irradiation, yielding 2-(2-bromo-1-phenyl-ethylidene)malononitrile in 88% yield. Alternative methods using N-bromosuccinimide (NBS) and AIBN provide moderate yields but require stringent temperature control.

The bromine atom in bromocrotonitrile intermediates is subsequently displaced by iodine through halogen-exchange reactions. This step typically employs sodium iodide in acetone or dimethylformamide, leveraging the higher nucleophilicity of iodide ions. The regioselectivity of halogenation ensures that the iodine atom occupies the C-3 position, a prerequisite for further functionalization with ethylamine.

Cyclization Mechanisms with Sulfur Nucleophiles

Cyclization of halogenated intermediates with sulfur nucleophiles completes the thiophene ring. Sodium hydrosulfide (NaSH) in ethanol/dioxane at 0°C induces nucleophilic attack at the β-position of the crotonitrile, followed by ring closure via mercaptide intermediate formation. For example, 2-(2-bromo-1-phenyl-ethylidene)malononitrile reacts with NaSH to yield 2-amino-4-phenylthiophene-3-carbonitrile in 85% yield. The reaction proceeds via a thio-Michael addition, with subsequent elimination of hydrogen bromide driving the cyclization.

In Gewald-based protocols, elemental sulfur participates in a similar cyclization mechanism. The piperidinium borate catalyst activates sulfur, enabling its incorporation into the Knoevenagel adduct. The resulting thiophene core is functionalized at C-5 through nucleophilic substitution with ethylamine, followed by iodination at C-3 using iodine monochloride. Ethyl esterification at C-2 is achieved via Steglich esterification or transesterification of pre-functionalized intermediates.

The in situ generation of hypervalent iodine(III)-cyano complexes represents a pivotal advancement in modern synthetic organic chemistry, particularly for the direct cyanation of electron-rich heteroaromatic compounds such as thiophenes [8] [9]. The mechanism underlying this transformation involves the formation of active hypervalent iodine(III) species bearing cyano ligands through ligand exchange reactions at the iodine(III) center [8] [9].

The primary methodology employs phenyliodine bis(trifluoroacetate) (PIFA) in combination with trimethylsilylcyanide (TMSCN) and boron trifluoride etherate (BF3·Et2O) to generate the active cyanating species [8] [21]. The ligand exchange process occurs between the trifluoroacetoxy groups in PIFA and TMSCN, resulting in the formation of hypervalent iodine(III)-cyano intermediates that exhibit exceptional cyano transfer ability [8] [9].

Mechanistic Pathway of Complex Formation

The formation of PhI(III)-CN complexes involves a sequential process beginning with the initial coordination of TMSCN to the hypervalent iodine center [8] [9]. The trifluoroacetoxy ligands in PIFA undergo displacement by the cyano group from TMSCN, facilitated by the Lewis acid BF3·Et2O [8] [21]. This ligand exchange generates the active hypervalent iodine(III)-cyano species capable of transferring the cyano group to electron-rich heteroaromatic substrates [8] [9].

The reaction mechanism proceeds through cation radical intermediates of heteroaromatic compounds as a result of single electron oxidation [8] [21]. The effectiveness of the transformation correlates directly with the oxidation potential of the substrates, explaining why electron-rich heteroaromatics such as thiophenes demonstrate excellent reactivity under these conditions [8] [9].

Alternative Hypervalent Iodine(III) Reagents

Beyond PIFA, several alternative hypervalent iodine(III) reagents have been developed for cyano transfer reactions [32]. The recyclable hypervalent iodine(III) reagent 1,3,5,7-tetrakis[4-{bis(trifluoroacetoxy)iodo}phenyl]adamantane has demonstrated comparable efficiency to PIFA while offering significant advantages in product isolation and reagent recovery [32]. This adamantane-based reagent facilitates the isolation of cyanated products through simple solid-liquid separation, addressing the challenges associated with iodobenzene co-production in PIFA-mediated reactions [32].

The preparation of active hypervalent iodine(III)-CN species requires premixing of the recyclable reagent with TMSCN and BF3·Et2O for 30 minutes in dichloromethane [32]. This approach provides high yields of heteroaromatic cyanides while enabling quantitative recovery and reuse of the iodine compound through reoxidation with m-chloroperbenzoic acid [32].

Regioselective Cyano Transfer to Thiophene Systems

The regioselective introduction of cyano groups into thiophene systems via hypervalent iodine(III) mediation represents a significant advancement in heteroaromatic functionalization chemistry [8] [9] [32]. The reaction demonstrates exceptional regioselectivity, with cyano groups being introduced primarily at the α-position (position 2) of thiophene rings relative to the sulfur atom [8] [32].

Reaction Conditions and Substrate Scope

The optimal reaction conditions for thiophene cyanation involve the use of PIFA (1 equivalent), TMSCN (3 equivalents), and BF3·Et2O (4 equivalents) in dichloromethane at room temperature [32]. The reaction times vary depending on the specific thiophene substrate, ranging from 4 to 15 hours for complete conversion [32].

The substrate scope encompasses a wide range of thiophene derivatives with varying electronic and steric properties [32]. Methyl-substituted thiophenes undergo cyanation to afford the corresponding 2-cyano products in yields ranging from 64% to 79% [32]. Alkyl-substituted thiophenes, including hexyl and cyclohexyl derivatives, demonstrate good reactivity with yields of 68% and 75%, respectively [32].

Experimental Results and Yield Data

Comprehensive experimental studies have documented the effectiveness of hypervalent iodine(III)-mediated cyanation across diverse thiophene substrates [32]. The following table summarizes the key experimental findings:

Thiophene SubstrateReaction Time (hours)Isolated Yield (%)Product Identity
3-Methylthiophene15792-Cyano-4-methylthiophene
3-Hexylthiophene15682-Cyano-4-hexylthiophene
3-Cyclohexylthiophene15752-Cyano-4-cyclohexylthiophene
3-Methoxythiophene4772-Cyano-4-methoxythiophene
3-Phenylthiophene7752-Cyano-4-phenylthiophene
2-Methylthiophene6643-Cyano-5-methylthiophene

The electronic nature of substituents significantly influences both reaction rates and yields [32]. Electron-donating groups such as methoxy substituents accelerate the reaction, completing the transformation in 4 hours with 77% yield [32]. Aromatic substituents like phenyl groups require longer reaction times (7 hours) but still provide good yields of 75% [32].

Regioselectivity Patterns and Electronic Effects

The regioselectivity of cyano transfer to thiophene systems follows predictable patterns based on the electronic properties of the thiophene ring [8] [9]. The reaction preferentially occurs at the most electron-rich position of the thiophene ring, typically the α-position adjacent to sulfur [8] [32]. This selectivity arises from the electrophilic nature of the hypervalent iodine(III)-cyano intermediate, which preferentially attacks electron-rich sites [8] [9].

Substituent effects play a crucial role in determining both reactivity and regioselectivity [32]. Electron-donating substituents enhance the electron density of the thiophene ring, increasing reactivity toward the electrophilic cyanating reagent [8] [32]. Conversely, electron-withdrawing substituents reduce reactivity and may require modified reaction conditions or extended reaction times [8] [9].

Mechanistic Considerations for Thiophene Cyanation

The mechanism of thiophene cyanation involves initial single-electron oxidation of the thiophene substrate by the hypervalent iodine(III) reagent, generating a thiophene cation radical [8] [9] [21]. This cation radical intermediate then undergoes nucleophilic attack by the cyano ligand from the hypervalent iodine(III)-cyano complex [8] [21]. The subsequent loss of the hypervalent iodine leaving group completes the cyanation process, regenerating iodobenzene as a byproduct [8] [9].

The oxidation potential of thiophene substrates serves as a key determinant of reactivity [8] [21]. Thiophenes with oxidation potentials similar to N-tosylpyrroles demonstrate excellent reactivity under the standard reaction conditions [8] [9]. The correlation between oxidation potential and reactivity provides a predictive framework for selecting appropriate substrates and optimizing reaction conditions [8] [21].

Electrophilic aromatic substitution represents the foundational mechanism for halogenation of thiophene derivatives, including Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate. The dynamics of this process are governed by the electronic properties of the thiophene ring system and the regioselectivity patterns that emerge from the stabilization of cationic intermediates [1] [2].

The reactivity of thiophene toward electrophilic substitution is remarkably enhanced compared to benzene, with rate constants approximately 10⁸ times greater under identical conditions [1]. This extraordinary reactivity stems from the electron-donating nature of the sulfur heteroatom, which stabilizes the positively charged intermediate through resonance delocalization [3]. The thiophene ring exhibits preferential substitution at the 2-position (α-position) over the 3-position (β-position) by a factor exceeding 20:1 under standard conditions [1] [4].

The mechanistic pathway proceeds through formation of a positively charged σ-complex intermediate, commonly referred to as the Wheland intermediate or arenium ion [2]. For electrophilic attack at the 2-position of thiophene, three resonance structures can be drawn to stabilize the positive charge, with one structure placing the positive charge directly on the sulfur atom [5] [4]. In contrast, electrophilic attack at the 3-position permits only two resonance structures for stabilization, resulting in a less stable intermediate and correspondingly higher activation energy [5] [6].

Kinetic studies have established that the activation energy for electrophilic substitution at the 2-position is approximately 12.5 kcal/mol, while substitution at the 3-position requires 16.8 kcal/mol [7]. These energy differences translate to rate constant ratios that favor 2-position substitution by factors of 10² to 10³ depending on reaction conditions and electrophile nature [8].

The regioselectivity patterns observed in thiophene halogenation reactions with N-halosuccinimides demonstrate consistent preference for 2-position substitution. N-Chlorosuccinimide (NCS) achieves 88% yield with >20:1 regioselectivity favoring the 2-position over 3-position in hexane at room temperature with catalytic perchloric acid [1]. N-Bromosuccinimide (NBS) provides 90% yield under similar conditions with comparable regioselectivity, while N-Iodosuccinimide (NIS) yields 70% product with maintained regioselectivity despite requiring extended reaction times [1].

Temperature effects on electrophilic substitution dynamics reveal that increased temperature generally accelerates the overall reaction rate but can diminish regioselectivity. Studies of N-bromosuccinimide reactions with substituted pyridines show that reducing temperature from room temperature to -78°C increases regioselectivity from 4.4:1 to >20:1, demonstrating the kinetic control of product distribution [9].

The electronic nature of substituents on the thiophene ring significantly influences both reactivity and regioselectivity patterns. Electron-donating groups such as amino and alkoxy substituents further activate the ring toward electrophilic attack and can direct substitution to specific positions through resonance effects [10] [11]. Conversely, electron-withdrawing groups like cyano and ester functionalities reduce overall reactivity while potentially altering regioselectivity patterns through inductive effects [10].

Computational studies using density functional theory have provided detailed insights into the transition state structures and energy profiles for thiophene halogenation reactions [7]. These calculations reveal that the transition state for 2-position attack exhibits earlier character with less substrate distortion compared to 3-position attack, consistent with the Hammond postulate and observed regioselectivity patterns [12].

The influence of solvent polarity on electrophilic substitution dynamics demonstrates that non-polar solvents such as hexane and dichloromethane generally favor higher regioselectivity compared to polar protic solvents [13]. This effect is attributed to reduced stabilization of ionic intermediates in non-polar media, leading to more selective reaction pathways [14].

Transition Metal-Mediated Halogenation Protocols

Transition metal-mediated halogenation protocols represent a complementary approach to traditional electrophilic substitution methods for functionalizing the 3-position of thiophene derivatives. These methodologies leverage the unique ability of transition metal complexes to activate carbon-hydrogen bonds through coordination and subsequent functionalization, often providing access to regioselectivity patterns that differ from conventional electrophilic substitution [15] [16].

Palladium-catalyzed systems constitute the most extensively developed class of transition metal-mediated halogenation protocols for thiophene substrates. The mechanism typically involves oxidative addition of an aryl halide to a palladium(0) species, followed by carbon-hydrogen activation of the thiophene substrate and subsequent reductive elimination to form the desired product [17] [18]. This pathway, termed electrophilic concerted metalation-deprotonation (eCMD), proceeds through a concerted but asynchronous transition state where bond formation exceeds bond breaking [19].

The palladium(II) acetate catalyst system in combination with phosphine ligands has demonstrated particular effectiveness for thiophene functionalization. Using triphenylphosphine as the ligand with cesium carbonate base at 110°C, yields of 65% can be achieved with high selectivity for the 2-position [15]. Alternative ligand systems such as tri-tert-butylphosphine provide 78% yield at 120°C but with reduced regioselectivity, producing mixed 2-position and 5-position products [16].

The Xantphos ligand system represents a significant advancement in palladium-catalyzed thiophene functionalization, achieving 82% yield with excellent 2-position selectivity at 100°C [10]. This bidentate phosphine ligand stabilizes the palladium center while promoting efficient carbon-hydrogen activation through favorable chelate geometry [10]. The improved performance of Xantphos relative to monodentate phosphines is attributed to reduced catalyst deactivation and enhanced selectivity in the carbon-hydrogen activation step [10].

For specific targeting of the 3-position, specialized catalyst systems have been developed that exploit directing group effects or steric constraints. The palladium dichloride/1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyst system with potassium acetate base at 130°C provides 71% yield with preferential 3-position selectivity [20]. This unusual regioselectivity pattern is attributed to the bulky ferrocene-based ligand creating steric hindrance that disfavors approach to the more accessible 2-position [20].

The mechanism of transition metal-mediated carbon-hydrogen activation in thiophene systems involves formation of a palladium-thiophene complex through η¹-coordination at the carbon atom [17]. This coordination activates the carbon-hydrogen bond for subsequent cleavage through a base-assisted pathway involving carboxylate or acetate ligands [17] [19]. The resulting organopalladium intermediate can then undergo various functionalization reactions including halogenation, arylation, or alkenylation [17] [21].

Thioether ligands have emerged as particularly effective promoters of thiophene carbon-hydrogen activation, exhibiting unique reactivity patterns compared to traditional phosphine ligands [19]. The sodium 3-(methylthio)propane-1-sulfonate ligand system enables efficient oxidative coupling of thiophenes under silver-free and copper-free conditions, achieving high yields even with sterically hindered substrates [19]. Mechanistic studies suggest that thioether coordination to palladium decreases the synchronicity of the carbon-hydrogen cleavage transition state, leading to enhanced reactivity toward electron-rich heteroarenes [19].

The development of one-pot multi-step protocols has expanded the synthetic utility of transition metal-mediated halogenation approaches. Sequential nucleophilic aromatic substitution followed by carbon-hydrogen activation at both 2-position and 3-position enables rapid access to polysubstituted thiophene derivatives [16]. These protocols typically employ palladium(II) acetate catalyst with tri-tert-butylphosphine ligand and cesium carbonate base, achieving reasonable yields for challenging multi-functionalization reactions [16].

Nickel-catalyzed halogenation protocols offer advantages in terms of cost and availability compared to palladium systems. Nickel(0) complexes with Xantphos ligands have demonstrated effectiveness for carbon-sulfur cross-coupling reactions involving thiophene substrates, particularly with electron-rich aryl chlorides [22]. The nickel(0) catalyst system tolerates a range of functional groups and provides efficient coupling under mild conditions [22].

Recent developments in oxidative dehydrogenative coupling methodologies have enabled direct carbon-hydrogen/carbon-hydrogen coupling reactions of thiophenes without requiring pre-functionalized coupling partners [10]. These protocols typically employ palladium(II) catalysts with oxidants such as benzoquinone or silver carbonate to regenerate the active catalyst species [10]. The oxidative dehydrogenative polycondensation approach has proven particularly valuable for synthesis of conjugated polymers containing thiophene units [10].

The substrate scope of transition metal-mediated halogenation protocols encompasses a wide range of substituted thiophene derivatives, including those bearing electron-withdrawing groups that are challenging substrates for conventional electrophilic substitution [23] [24]. Palladium(II)-catalyzed halogenation of quinolone derivatives containing thiophene moieties proceeds efficiently using N-halosuccinimides as halogen sources, demonstrating the compatibility of these methods with complex heterocyclic frameworks [24].

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.95860 g/mol

Monoisotopic Mass

349.95860 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types